2-(Benzyloxy)-3-bromoaniline is an organic compound classified as an aromatic amine, specifically within the aniline family. It features a benzyl ether group and a bromine atom attached to the benzene ring, which enhances its reactivity and utility in various chemical syntheses. The molecular formula of this compound is , and it has a molecular weight of approximately 278.14 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 2-(Benzyloxy)-3-bromoaniline can be achieved through several methods, typically involving the bromination of an appropriate aniline derivative followed by etherification with benzyl alcohol. Common synthetic routes include:
These methods are generally straightforward and allow for good yields of the desired product.
The structure of 2-(Benzyloxy)-3-bromoaniline can be represented using various notations:
C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
InChI=1S/C13H12BrNO/c14-12-8-6-5-7-11(12)16-13-9-3-1-2-4-10(9)13/h1-8,16H,9H2
This representation indicates that the compound consists of a bromo-substituted aromatic ring with a benzyloxy substituent.
2-(Benzyloxy)-3-bromoaniline participates in various chemical reactions due to its functional groups:
The reactivity profile is influenced by both the electron-withdrawing effect of the bromine atom and the electron-donating nature of the benzyl ether group.
The mechanism of action for 2-(Benzyloxy)-3-bromoaniline primarily involves its interactions with biological targets such as enzymes and receptors. The presence of the bromine atom and the benzyloxy group enhances its binding affinity:
Research indicates that derivatives of this compound have shown promise in preclinical studies for anti-cancer and anti-inflammatory applications.
Empirical studies are necessary to determine exact melting points and solubility characteristics under various conditions.
2-(Benzyloxy)-3-bromoaniline is utilized in several scientific domains:
This compound's versatility makes it an important building block in synthetic organic chemistry, contributing significantly to advancements in medicinal chemistry and materials science.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: